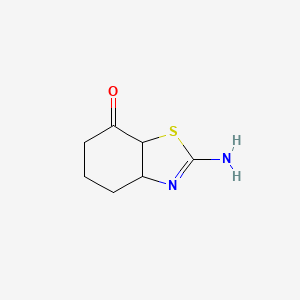
2-amino-3a,5,6,7a-tetrahydro-7(4H)-Benzothiazolone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3a,5,6,7a-tetrahydro-7(4H)-Benzothiazolone is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. Compounds of this nature are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3a,5,6,7a-tetrahydro-7(4H)-Benzothiazolone typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a thiourea derivative with a suitable halogenated compound, followed by cyclization under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
2-amino-3a,5,6,7a-tetrahydro-7(4H)-Benzothiazolone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a metal catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield amines or alcohols.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: As a lead compound for drug development.
Industry: As a precursor for materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of 2-amino-3a,5,6,7a-tetrahydro-7(4H)-Benzothiazolone would depend on its specific interactions with biological targets. This might involve binding to enzymes, receptors, or other proteins, and modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids.
類似化合物との比較
Similar Compounds
- 2-amino-3a,5,6,7a-tetrahydro-7(4H)-Benzothiazole
- 2-amino-3a,5,6,7a-tetrahydro-7(4H)-Benzoxazolone
- 2-amino-3a,5,6,7a-tetrahydro-7(4H)-Benzimidazolone
Uniqueness
2-amino-3a,5,6,7a-tetrahydro-7(4H)-Benzothiazolone is unique due to the presence of both nitrogen and sulfur atoms in its heterocyclic structure, which can impart distinct chemical and biological properties compared to similar compounds that contain only nitrogen or oxygen atoms.
特性
分子式 |
C7H10N2OS |
|---|---|
分子量 |
170.23 g/mol |
IUPAC名 |
2-amino-4,5,6,7a-tetrahydro-3aH-1,3-benzothiazol-7-one |
InChI |
InChI=1S/C7H10N2OS/c8-7-9-4-2-1-3-5(10)6(4)11-7/h4,6H,1-3H2,(H2,8,9) |
InChIキー |
IKSOLCNQGMJHJX-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(C(=O)C1)SC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-2-(4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)-ethyl]-benzoylamino)-pentanedioicacid diethylester](/img/structure/B12284899.png)


![2,9-Diazaspiro[5.5]undecane](/img/structure/B12284908.png)


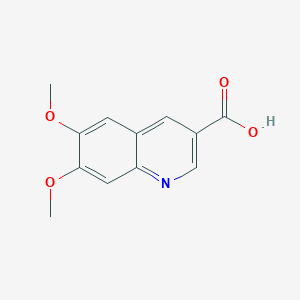
![Methyl 3-[(propan-2-yl)oxy]propanoate](/img/structure/B12284935.png)
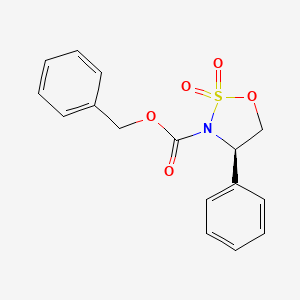
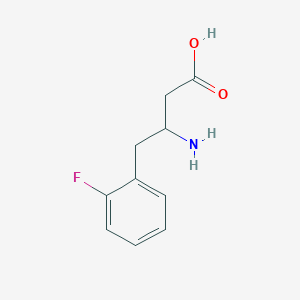
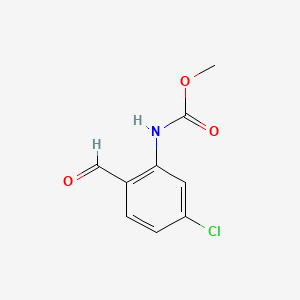
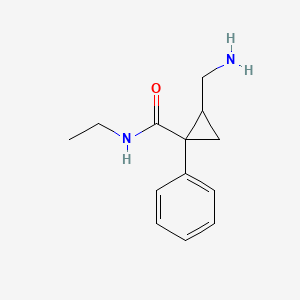
![3-(2-Methylpropyl)-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12284965.png)
